

An In-depth Technical Guide on the Toxicological Profile of Disperse Yellow 232

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Compound of Interest

Compound Name: Disperse Yellow 232

Cat. No.: B139963

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Disclaimer: Specific toxicological data for **Disperse Yellow 232** (CAS No. 35773-43-4) is not readily available in the public domain. This guide provides a comprehensive overview based on the toxicological profile of the broader class of disperse dyes and the known toxicology of coumarin derivatives, to which **Disperse Yellow 232** belongs. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is based on analogous compounds.

Introduction

Disperse Yellow 232, with the chemical formula $C_{20}H_{17}ClN_2O_3$, is a fluorescent coumarin dye used in the textile industry for dyeing synthetic fibers such as polyester.^[1] Due to its classification as a disperse dye and a coumarin derivative, its toxicological profile can be inferred by examining the known hazards associated with these chemical classes. Disperse dyes are known for their potential to cause skin sensitization and for some to be carcinogenic.^[2] Coumarin and its derivatives have been studied for their potential hepatotoxicity and carcinogenic effects.^{[3][4][5]}

Chemical and Physical Properties

Property	Value
Chemical Name	3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one
Synonyms	C.I. Disperse Yellow 232, C.I. 55165, Solvent Yellow 160:1
CAS Number	35773-43-4[1]
Molecular Formula	C20H17ClN2O3[6]
Molecular Weight	368.81 g/mol [6]
Appearance	Yellow powder
Solubility	Insoluble in water[1]

Toxicological Data Summary (Based on Analogous Compounds)

Quantitative toxicological data for **Disperse Yellow 232** is scarce. The following tables summarize representative data for other disperse dyes and the parent compound, coumarin.

Table 1: Acute Toxicity of Analogous Disperse Dyes

Substance	Test Organism	Route	LD50
Disperse Red 1	Mouse	Oral	>2,000 mg/kg
Disperse Blue 1	Rat	Oral	>2,000 mg/kg
Disperse Orange 3	Rat	Oral	>2,000 mg/kg

Note: This data is indicative of the generally low acute toxicity of many disperse dyes via the oral route.

Table 2: Genotoxicity of Analogous Disperse Dyes and Coumarin Metabolites

Substance/Metabolite	Test System	Result
p-Phenylenediamine (from Disperse Yellow 7)	Ames Test	Positive[7]
4-Aminoazobenzene (from Disperse Yellow 7)	IARC Classification	Group 2B (Possibly carcinogenic to humans)[7]
4-Aminobiphenyl (from Disperse Yellow 7)	IARC Classification	Group 1 (Carcinogenic to humans)[7]
Coumarin	In vitro mammalian cell gene mutation assay	Negative
Coumarin 3,4-epoxide	In vitro mammalian cell gene mutation assay	Positive

Table 3: Carcinogenicity of Analogous Disperse Dyes and Coumarin

Substance	Test Organism	Route	Findings
Disperse Yellow 3	Male Rats	Oral	Hepatocellular adenomas[8]
Disperse Yellow 3	Female Mice	Oral	Hepatocellular adenomas and malignant lymphomas[8]
Coumarin	Rats	Oral	Liver and lung tumors[4]

Table 4: Skin Sensitization of Disperse Dyes

Substance	Test Type	Result
Disperse Yellow 3	Human Patch Test	Positive in sensitized individuals
Disperse Blue 124	Human Patch Test	Positive in sensitized individuals
Disperse Red 1	Human Patch Test	Positive in sensitized individuals

Note: Disperse dyes are a well-known cause of contact dermatitis.[\[9\]](#)

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of dyes are crucial for data interpretation and replication. Below are representative methodologies for key assays.

Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.
- Methodology:
 - Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations are selected.
 - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.
 - Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal glucose agar medium.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.

- Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a positive result.[7]

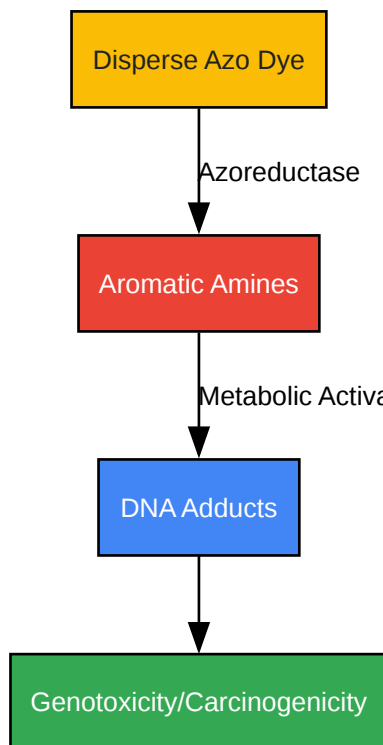
In Vitro Mammalian Chromosomal Aberration Test

- Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.
- Methodology:
 - Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.
 - Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation.
 - Harvesting: After a suitable incubation period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.
 - Analysis: Chromosome preparations are stained and analyzed microscopically for structural aberrations.

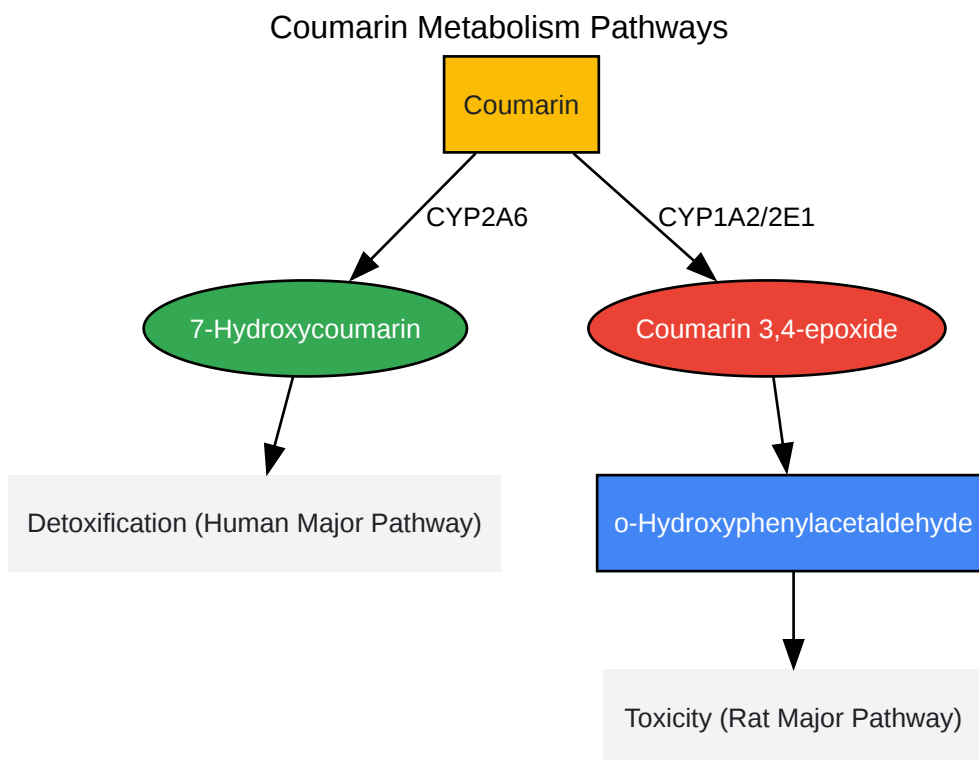
Mandatory Visualizations

The following diagrams illustrate key concepts related to the toxicology of disperse dyes and coumarin derivatives.

Metabolic Activation of a Disperse Azo Dye

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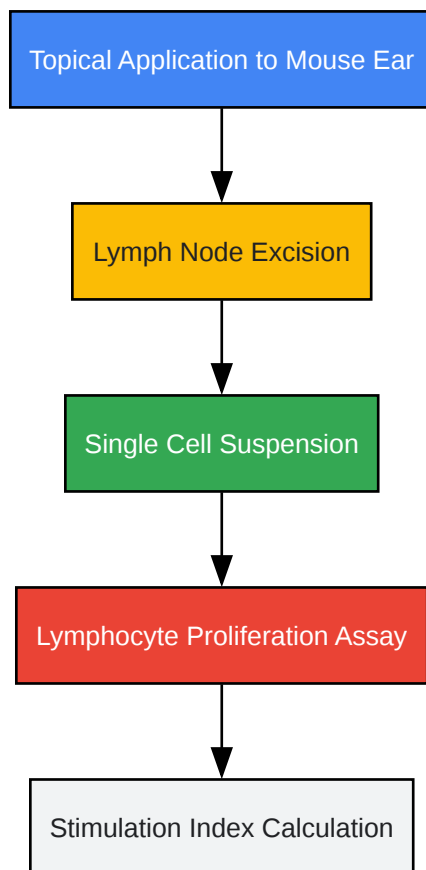
Metabolic activation of a disperse azo dye.



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Simplified coumarin metabolic pathways.

Experimental Workflow for Skin Sensitization



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Workflow for the Local Lymph Node Assay.

Conclusion

While specific toxicological data for **Disperse Yellow 232** is limited, its classification as a disperse dye and a coumarin derivative suggests several potential hazards that warrant careful consideration. The primary concerns are skin sensitization, a common issue with disperse dyes, and the potential for hepatotoxicity and carcinogenicity, which are associated with the coumarin scaffold and the metabolic breakdown products of some disperse dyes. Further research, including specific toxicological testing of **Disperse Yellow 232**, is necessary to definitively characterize its toxicological profile and establish safe handling and exposure limits.

Researchers and professionals in drug development should exercise caution and implement appropriate safety measures when handling this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological Profile of Disperse Yellow 232]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139963#toxicological-profile-of-disperse-yellow-232]

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